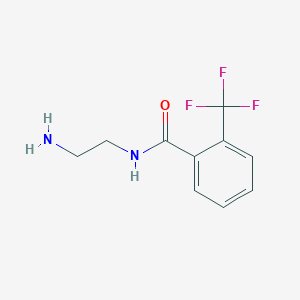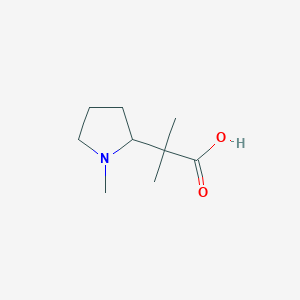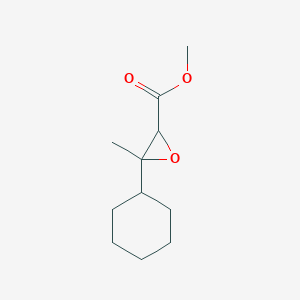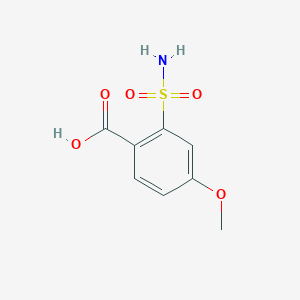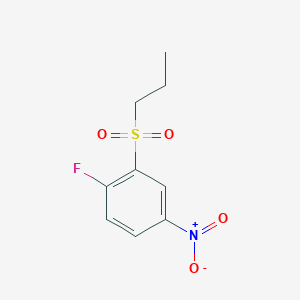
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a propane-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a fluoro-substituted benzene ring followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and fluoro groups influence the reactivity of the benzene ring.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of nitro groups.
Nucleophilic Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction Product: 1-Amino-4-fluoro-2-(propane-1-sulfonyl)benzene.
Substitution Product: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Applications De Recherche Scientifique
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and sulfonyl groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
1-Fluoro-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and chemical properties.
1-Fluoro-4-(2-nitro-1-propenyl)benzene: Contains a different nitro-substituted alkyl group, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C9H10FNO4S |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1-fluoro-4-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
Clé InChI |
NSQDNJPCYCFREF-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


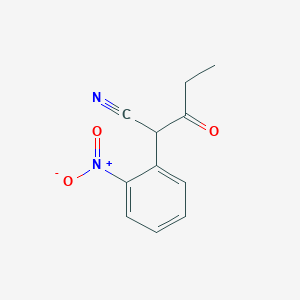
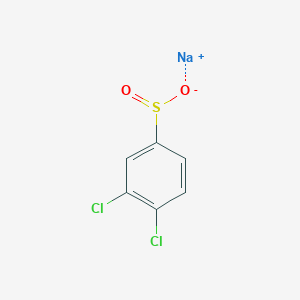
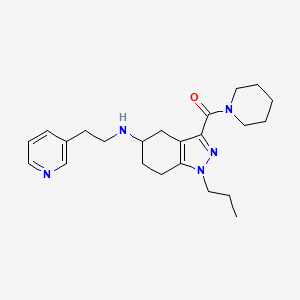

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
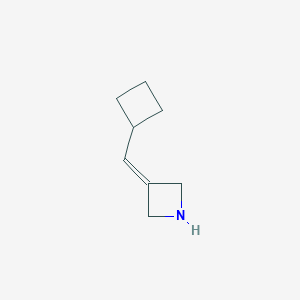
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
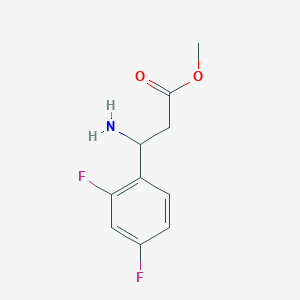
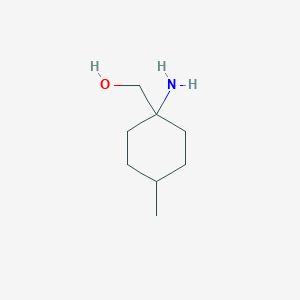
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
